N,N'-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N~3~,N~5~-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the dimethylphenyl groups: This step involves the reaction of the pyrazole core with 2,4-dimethylphenyl isocyanate in the presence of a suitable catalyst.
Methylation: The final step is the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~5~-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential therapeutic agent due to its biological activity.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3,N~5~-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it has anti-inflammatory properties, it might inhibit the activity of cyclooxygenase enzymes.
Comparison with Similar Compounds
Similar Compounds
N~3~,N~5~-bis(2,4-dimethylphenyl)-1H-pyrazole-3,5-dicarboxamide: Lacks the methyl group on the pyrazole nitrogen.
N~3~,N~5~-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide: Different position of the carboxamide groups.
Uniqueness
N~3~,N~5~-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole nitrogen can also affect its interaction with biological targets.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-N,5-N-bis(2,4-dimethylphenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-13-6-8-17(15(3)10-13)23-21(27)19-12-20(26(5)25-19)22(28)24-18-9-7-14(2)11-16(18)4/h6-12H,1-5H3,(H,23,27)(H,24,28) |
InChI Key |
FVYVKXCJOIAXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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